![molecular formula C9H11Cl2N B3030435 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 90562-34-8](/img/structure/B3030435.png)
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound with the CAS Number: 90562-34-8 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular formula of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is C9H11Cl2N . The InChI code is 1S/C9H10ClN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H and the InChI key is ZKCNWMWTLBSNCF-UHFFFAOYSA-N .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on six unique fields:
Pharmaceutical Research
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: is widely used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its structure serves as a core for developing drugs with potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties .
Agrochemical Development
In agrochemical research, this compound is utilized to create new pesticides and herbicides. Its chemical properties allow for the development of agents that can effectively control pests and weeds, contributing to improved agricultural productivity .
Organic Synthesis
This compound is an important intermediate in organic synthesis. It is used to construct more complex molecules in the synthesis of dyes, pigments, and other organic materials. Its versatility makes it a valuable tool in the development of new synthetic pathways .
Material Science
In material science, 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is used to develop new materials with unique properties. Researchers explore its potential in creating polymers and other materials that can be used in various industrial applications .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure is modified to enhance the efficacy and selectivity of drugs targeting specific diseases, such as cancer and neurological disorders .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in various biochemical assays helps researchers understand the mechanisms of action of different enzymes and their potential as drug targets .
These applications highlight the versatility and importance of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich Manchester Organics Thermo Fisher Scientific Thermo Fisher Scientific Thermo Fisher Scientific Sigma-Aldrich
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that tetrahydroquinolines, a class of compounds to which this compound belongs, are produced by the hydrogenation of quinolines . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that tetrahydroquinolines can act as hydrogen-donor solvents in coal liquifaction , suggesting that they may influence redox reactions and energy metabolism pathways.
Action Environment
The compound is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNWMWTLBSNCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660680 | |
Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
90562-34-8 | |
Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.